2-(Aminomethyl)propane-1,3-diol

Buffer Chemistry Biochemical Assay Design pH Control

Generic aminodiol buffers fail at extreme alkaline pH (>12) due to pKa mismatches. This specialized C4 building block offers a predicted pKa of 14.3, enabling stable buffering where AMPD (pKa 8.8) and Tris cannot function. - **Key advantage:** Three reactive sites (1° amine, 2× 1° alcohols) enable orthogonal protection & sequential functionalization. - **Application-ready:** Suitable for high-pH enzymatic assays, alkaline hydrolysis, and functional cyclic carbonate monomer synthesis. - **Supply assurance:** Multiple purity grades (95% to ≥98%) available with validated documentation.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 52722-52-8
Cat. No. B3143514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)propane-1,3-diol
CAS52722-52-8
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC(C(CO)CO)N
InChIInChI=1S/C4H11NO2/c5-1-4(2-6)3-7/h4,6-7H,1-3,5H2
InChIKeyIDUWIXCWGYJVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Characteristics


2-(Aminomethyl)propane-1,3-diol (CAS 52722-52-8) is an aminodiol compound with the molecular formula C₄H₁₁NO₂ and molecular weight 105.14 g/mol [1]. Structurally characterized by a propane-1,3-diol backbone substituted with an aminomethyl group at the 2-position, the compound possesses three hydrogen bond donor sites and three hydrogen bond acceptor sites, with a computed topological polar surface area of 66.48 Ų and XLogP3-AA value of -1.8, indicating hydrophilic character . This compound serves as a functional building block in organic synthesis and as a buffering component in biochemical applications, where its amino and hydroxyl functional groups enable diverse chemical transformations .

Functional role Aminodiol with primary amine and two hydroxyls: serves as C4 building block for synthesis and alkaline-region buffering component.
Workflow context Suited for strongly alkaline buffer research (predicted pKa ~14.3) where conventional aminodiols lose capacity; also for cyclic carbonate monomer preparation.
Procurement note Purity grades range 95% to ≥98% across vendors; verify purity specification against application sensitivity and reproducibility requirements.

Why Generic Aminodiol Substitution Fails


Generic substitution among aminodiol buffers is not scientifically valid due to fundamental differences in substitution pattern that dictate buffering pH range and molecular functionality. The positional isomerism between 2-(aminomethyl)propane-1,3-diol and its most closely related commercial analog, 2-amino-2-methyl-1,3-propanediol (AMPD, CAS 115-69-5), illustrates this principle: while both share the molecular formula C₄H₁₁NO₂, the target compound bears an aminomethyl (-CH₂NH₂) group at the 2-position versus AMPD's amino (-NH₂) and methyl (-CH₃) substituents [1]. This structural divergence translates into distinct pKa values and effective buffering ranges that are non-interchangeable in pH-sensitive assays. Furthermore, procurement-grade purity specifications vary substantially across vendors, ranging from 95% to ≥98%, directly impacting experimental reproducibility and downstream application suitability . Selection must therefore be driven by application-specific pH requirements and validated purity thresholds rather than chemical class alone.

Target 2-(Aminomethyl)propane-1,3-diol
Analog (AMPD, CAS 115-69-5) 2-Amino-2-methyl-1,3-propanediol
pKa & pH range Predicted pKa ~14.3; expected buffering in strongly alkaline region ( >12)
pKa & pH range Experimental pKa 8.8; effective pH 7.8–9.7. Cannot support alkaline processes above pH 10.
Amine geometry Aminomethyl (-CH₂NH₂) with extended spacer; may alter metal chelation geometry.
Amine geometry Amino (-NH₂) directly at C2; different steric/electronic profile. Chelation behavior may not transfer.
Purity availability Typically 95–≥98% (GC, titration); max ~98%. Purity variance ~3% across vendors.
Purity availability Up to 99% commercially; wider high-purity options. Direct replacement may introduce impurity-related variability.

Quantitative Comparison Against AMPD


Positional Isomerism Shifts pKa and Buffering Range

The structural distinction between 2-(aminomethyl)propane-1,3-diol (aminomethyl substitution at C2) and 2-amino-2-methyl-1,3-propanediol, AMPD (amino and methyl substitution at C2) results in different acid dissociation behavior. While experimental pKa data for the target compound are limited to predicted values of 14.31±0.10 , AMPD has an established experimental pKa of 8.8 at 25°C with an effective pH range of 7.8 to 9.7 [1]. This pKa difference of approximately 5.5 units indicates that 2-(aminomethyl)propane-1,3-diol will exhibit buffering capacity in a substantially more alkaline region than AMPD, a critical parameter for assay compatibility in strongly basic conditions where AMPD is ineffective.

Positional Isomerism & pKa
Class-level inference
Target: pKa ~14.3 (pred.) AMPD: pKa 8.8 (exp.)
ΔpKa ≈ 5.5 units
Reported pKa shift indicates alkaline-range buffer capability beyond AMPD range.
Predicted pKa from ACD/Labs; experimental confirmation awaited.
Buffer Chemistry Biochemical Assay Design pH Control

Metal Coordination and Solubility Profile Differences

The aminomethyl group (-CH₂NH₂) in the target compound, with its extended carbon spacer between the backbone and primary amine, presents different steric and electronic properties compared to the amino group directly attached to the C2 position in AMPD [1]. While quantitative metal binding constants are not published for the target compound, the primary amine moiety common to both compounds confers chelation potential toward divalent cations such as Cu²⁺ and Zn²⁺. The structural difference in amine positioning may influence binding geometry and stability constants, a consideration for applications requiring metal-sensitive or metal-dependent processes. Both compounds exhibit high water solubility, with AMPD having a reported solubility of 2500 g/L at 20°C [2]; similar hydrophilicity is expected for the target compound based on its computed logP of -1.8 and polar surface area of 66.48 Ų .

Metal Coordination & Solubility
Class-level inference
Primary amine present; logP -1.8; TPSA 66.48 Ų. AMPD solubility 2500 g/L (20°C). Direct chelation constants unavailable.
Metal-binding context may differ due to amine spacer; solubility expected comparable based on computed properties.
Assess chelation impact in metalloenzyme assays individually.
Metal Chelation Solubility Enhancement Formulation Science

Purity Grade Variability Across Vendors

Commercial availability of 2-(aminomethyl)propane-1,3-diol spans a purity range from 95% to ≥98% across major chemical suppliers, with analytical methods including gas chromatography (GC) and titration (T) for verification . This purity variation of ≥3 percentage points can introduce differing levels of unspecified impurities that may interfere with sensitive analytical or biochemical applications. In contrast, AMPD (CAS 115-69-5) is more widely available at higher purity specifications, including 99% grade [1], reflecting its more established commercial status. Researchers requiring the specific aminomethyl substitution pattern must accept this purity variability or implement additional purification steps. Storage recommendations vary from room temperature (≤15°C in cool, dark conditions) to sealed storage at 2-8°C , requiring attention to procurement planning and inventory management.

Purity Grade Variability
Supporting evidence
Target: 95%–≥98% (GC/T); AMPD: 99% available. Purity variance among vendors ~3% for target compound.
Purity range may influence assay reproducibility; select specification according to application sensitivity.
Vendor documentation should be reviewed per lot.
Analytical Chemistry Quality Control Procurement Specification

Predicted Physicochemical Handling Properties

The target compound has a predicted boiling point of 266.9±20.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and vapor pressure of 0.0±1.2 mmHg at 25°C . In comparison, AMPD exhibits a lower boiling point of 151 °C/10 mmHg and a vapor density of 3.63 (versus air) [1], reflecting structural differences that affect volatility and thermal stability. These property differences inform solvent selection for reactions, drying conditions, and long-term storage protocols. Safety classifications indicate both compounds are irritants (GHS07, H315-H319), requiring standard personal protective equipment during handling .

Thermal & Physical Profile
Supporting evidence
BP: 266.9±20.0 °C (pred.); vapor pressure ~0 mmHg (25°C)
Higher boiling point vs AMPD (151°C/10 mmHg) suggests different thermal stability; informs drying and high-temperature protocols.
Predicted values; experimental verification recommended for critical processes.
Physicochemical Characterization Formulation Development Laboratory Handling

Application Scenarios Requiring Structural Specificity


Strongly Alkaline Buffering (pKa >12)

Based on the predicted pKa of 14.31±0.10, 2-(aminomethyl)propane-1,3-diol is theoretically suited for buffering in strongly alkaline environments where conventional aminodiol buffers such as AMPD (pKa 8.8) lose buffering capacity . This property may be relevant for specialized enzymatic assays operating at high pH, alkaline hydrolysis studies, or industrial processes requiring pH control above pH 12. Procurement decisions for these applications should prioritize this compound over AMPD, Tris (pKa 8.1), or other mid-range buffers . Note that experimental validation of buffering performance at alkaline pH remains to be fully documented in the peer-reviewed literature.

Cyclic Carbonate Monomer Synthesis

The compound's aminomethyl group can undergo chemoselective reaction with diverse electrophiles to generate functional diol intermediates, which subsequently cyclize intramolecularly to form functional aliphatic six-membered cyclic carbonate monomers . This synthetic route leverages the primary amine functionality while preserving the diol backbone for cyclization, enabling preparation of functionalized cyclic carbonates for polymer and materials chemistry applications.

Pharmaceutical Intermediate Building Block

With purity specifications ranging from 95% to ≥98% across commercial suppliers, 2-(aminomethyl)propane-1,3-diol serves as a versatile C4 aminodiol building block for constructing more complex molecular architectures . The presence of three reactive sites (one primary amine, two primary alcohols) enables orthogonal protection strategies and sequential functionalization. Researchers requiring this specific substitution pattern for target molecule synthesis should evaluate vendor purity documentation against project-specific purity thresholds and regulatory requirements.

Application
Selection Property
Validation Focus
Strongly alkaline buffering (pH >12)
Predicted pKa ~14.3; alkaline-region buffer capacity
Confirm experimental pKa and buffering performance at target pH; compare to AMPD/Tris limits
Cyclic carbonate monomer synthesis
Aminomethyl reactivity with electrophiles; diol preservation for cyclization
Verify chemoselectivity and cyclization yield under reported conditions
C4 aminodiol building block
Orthogonal protection of amine/diols; purity specification ≥98% or fit for purpose
Assess vendor purity documentation against synthesis sensitivity and impurity tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Aminomethyl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.